N-(4-(6-morpholinopyridazin-3-yl)phenyl)-2-phenylacetamide
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Overview
Description
N-(4-(6-morpholinopyridazin-3-yl)phenyl)-2-phenylacetamide is a synthetic organic compound that belongs to the class of amides It features a morpholinopyridazinyl group attached to a phenyl ring, which is further connected to a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(6-morpholinopyridazin-3-yl)phenyl)-2-phenylacetamide typically involves a multi-step process:
Formation of the Morpholinopyridazinyl Intermediate: The initial step involves the synthesis of the 6-morpholinopyridazine intermediate. This can be achieved by reacting 3-chloropyridazine with morpholine under reflux conditions in a suitable solvent such as ethanol or acetonitrile.
Coupling with Phenylboronic Acid: The morpholinopyridazinyl intermediate is then coupled with 4-bromophenylboronic acid using a palladium-catalyzed Suzuki coupling reaction. This step requires a base such as potassium carbonate and a palladium catalyst like palladium(II) acetate in a solvent such as dimethylformamide (DMF).
Formation of the Final Product: The final step involves the reaction of the coupled product with phenylacetyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: The compound can be reduced at the pyridazine ring, potentially forming dihydropyridazine derivatives.
Substitution: The phenyl rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed as reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: N-oxide derivatives of the morpholine ring.
Reduction: Dihydropyridazine derivatives.
Substitution: Nitro or halogen-substituted derivatives on the phenyl rings.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Studies: It can be used in studies investigating its effects on cellular pathways and its potential as a therapeutic agent.
Chemical Biology: The compound can serve as a tool for probing biological systems and understanding the interactions between small molecules and biological targets.
Industrial Applications: It may find use in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-(6-morpholinopyridazin-3-yl)phenyl)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholinopyridazinyl group may facilitate binding to these targets, leading to modulation of their activity. The exact pathways and targets would depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
N-(4-(6-morpholinopyridazin-3-yl)phenyl)-2-phenylacetamide: This compound is unique due to the presence of both morpholinopyridazinyl and phenylacetamide moieties, which may confer distinct biological activities.
Other Morpholinopyridazine Derivatives: Compounds with similar morpholinopyridazine structures but different substituents on the phenyl ring or amide group.
Phenylacetamide Derivatives: Compounds with variations in the substituents on the phenyl ring or modifications to the acetamide group.
Uniqueness: this compound stands out due to its specific combination of functional groups, which may result in unique binding properties and biological activities compared to other similar compounds.
Properties
IUPAC Name |
N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c27-22(16-17-4-2-1-3-5-17)23-19-8-6-18(7-9-19)20-10-11-21(25-24-20)26-12-14-28-15-13-26/h1-11H,12-16H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJOKDHRQUDESP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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